![molecular formula C23H19F2N3O3S B2361607 N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1252850-59-1](/img/no-structure.png)
N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19F2N3O3S and its molecular weight is 455.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radioligand Development for PET Imaging
A study focused on the development of radioligands for PET imaging, specifically targeting the translocator protein (18 kDa). The research involved synthesizing derivatives with a fluorine atom in their structure, allowing for labeling with fluorine-18 and enabling in vivo imaging using PET. This approach demonstrates the potential of similar compounds in diagnostic imaging and neurology research (Dollé et al., 2008).
Heterocyclic Compound Synthesis
Another study explored the formation and structural determination of heterocyclic derivatives of guanidine, highlighting the diverse synthetic routes available for creating complex molecules for further biological evaluation. This research underscores the importance of structural analysis in the development of pharmaceuticals (Banfield et al., 1987).
Antimicrobial and Antifungal Activities
Research on novel heterocyclic compounds having a sulfamido moiety showed their potential in antimicrobial and antifungal applications. The study involved synthesizing a series of compounds and evaluating their bioactivities, demonstrating the utility of such compounds in addressing infectious diseases (Nunna et al., 2014).
Synthesis and Biological Evaluation of Pyrazole Derivatives
A study on the solvent-free synthesis of pyrazole derivatives and their subsequent biological evaluation for antibacterial activity illustrates the potential therapeutic applications of these compounds. This research contributes to the ongoing search for new antibacterial agents amid rising antibiotic resistance (Aggarwal et al., 2014).
Neuroinflammation Imaging with TSPO Ligands
The synthesis and evaluation of pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) offer insights into the early detection of neuroinflammatory processes. This research provides a foundation for developing diagnostic tools for neurodegenerative diseases (Damont et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2,5-difluoroaniline with 3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride, followed by the reduction of the resulting intermediate and subsequent acetylation to yield the final product.", "Starting Materials": [ "2,5-difluoroaniline", "3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride", "Sodium borohydride", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Condensation of 2,5-difluoroaniline with 3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl chloride in the presence of pyridine to yield the intermediate product.", "Step 2: Reduction of the intermediate product with sodium borohydride to yield the corresponding amine intermediate.", "Step 3: Acetylation of the amine intermediate with acetic anhydride in the presence of pyridine to yield the final product." ] } | |
Numéro CAS |
1252850-59-1 |
Formule moléculaire |
C23H19F2N3O3S |
Poids moléculaire |
455.48 |
Nom IUPAC |
N-(2,5-difluorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19F2N3O3S/c1-13-3-4-15(9-14(13)2)11-28-22(30)21-19(7-8-32-21)27(23(28)31)12-20(29)26-18-10-16(24)5-6-17(18)25/h3-10H,11-12H2,1-2H3,(H,26,29) |
Clé InChI |
QVFQCGDZDNUMTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)F)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


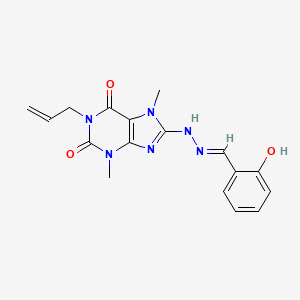
![6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B2361525.png)
![2-[3-(3-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2361530.png)

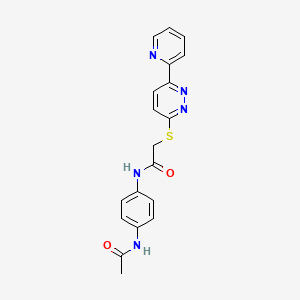
![[4-(3-Chloropyridin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2361534.png)
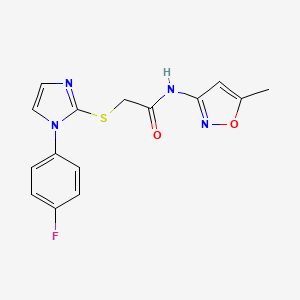
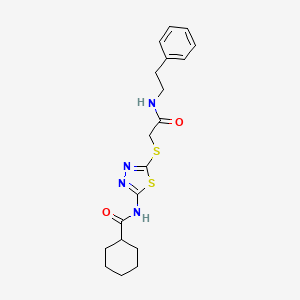
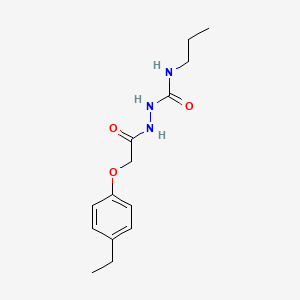
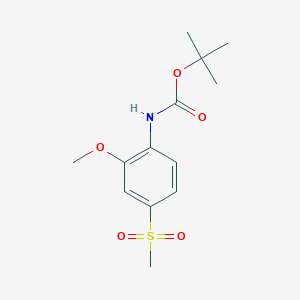
![N1-(sec-butyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2361543.png)
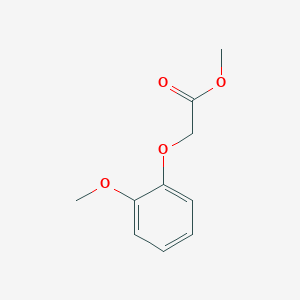
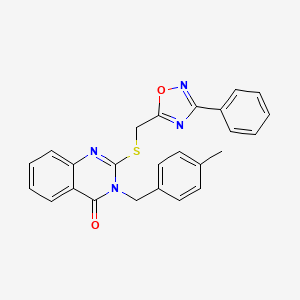
![5-({2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2361547.png)
